

# Synergistic Antileukemic Activity of Volasertib and Low-Dose Cytarabine in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Volasertib |           |
| Cat. No.:            | B1683956   | Get Quote |

A comprehensive analysis of the clinical efficacy, safety, and mechanism of action of the combination therapy of **Volasertib** and low-dose cytarabine (LDAC) for the treatment of acute myeloid leukemia (AML), particularly in older patients ineligible for intensive induction therapy. This guide provides an objective comparison with LDAC monotherapy, supported by data from key clinical trials.

The combination of **Volasertib**, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, with low-dose cytarabine (LDAC) has been investigated as a therapeutic strategy for patients with AML, especially for an older population who are often not candidates for intensive chemotherapy. Clinical studies have demonstrated that this combination can lead to improved response rates and survival outcomes compared to LDAC alone, although this was not consistently demonstrated across all trials. This guide synthesizes the available data to provide a clear comparison for researchers, scientists, and drug development professionals.

### **Comparative Efficacy and Safety**

Clinical trials have provided key quantitative data on the efficacy and safety of **Volasertib** in combination with LDAC versus LDAC monotherapy. The primary patient population for these studies was individuals aged 65 years and older with previously untreated AML who were not considered eligible for intensive remission induction therapy.

#### **Efficacy Data**



The combination of **Volasertib** and LDAC showed a notable improvement in objective response rates in a randomized Phase II trial, a finding that was also observed in a subsequent Phase III study.[1] However, the survival benefit observed in the Phase II trial was not replicated in the Phase III trial, which may be attributed to a higher incidence of fatal infections in the combination arm.[1]

| Efficacy Endpoint                   | Volasertib + LDAC | LDAC Alone /<br>Placebo + LDAC | Trial                              |
|-------------------------------------|-------------------|--------------------------------|------------------------------------|
| Objective Response<br>Rate (ORR)    | 31.0%             | 13.3%                          | Phase II[2][3][4]                  |
| Objective Response<br>Rate (ORR)    | 25.2%             | 16.8%                          | Phase III (Primary<br>Analysis)[1] |
| Objective Response<br>Rate (ORR)    | 27.7%             | 17.1%                          | Phase III (Final<br>Analysis)[1]   |
| Median Event-Free<br>Survival (EFS) | 5.6 months        | 2.3 months                     | Phase II[2][3][4]                  |
| Median Overall<br>Survival (OS)     | 8.0 months        | 5.2 months                     | Phase II[2][3][4]                  |
| Median Overall<br>Survival (OS)     | 5.6 months        | 6.5 months                     | Phase III[1]                       |

ORR includes Complete Remission (CR) and CR with incomplete blood count recovery (CRi).

## **Safety and Tolerability**

The addition of **Volasertib** to LDAC led to an increased frequency of adverse events, primarily hematological toxicities and infections. While these were generally considered manageable in the Phase II trial, the Phase III trial reported a higher rate of fatal adverse events, most commonly infections, in the combination arm.[1][2]



| Adverse Event<br>(Grade ≥3)      | Volasertib + LDAC  | LDAC Alone <i>l</i><br>Placebo + LDAC | Trial        |
|----------------------------------|--------------------|---------------------------------------|--------------|
| Febrile Neutropenia              | 60.4%              | 29.3%                                 | Phase III[1] |
| Infections and Infestations      | 81.3% (all grades) | 63.5% (all grades)                    | Phase III[1] |
| Gastrointestinal<br>Events       | 21%                | 7%                                    | Phase II[4]  |
| Fatal Adverse Events             | 31.2%              | 18.0%                                 | Phase III[1] |
| Fatal<br>Infections/Infestations | 17.1%              | 6.3%                                  | Phase III[1] |

## **Experimental Protocols**

The data presented is primarily derived from two key multicenter, randomized clinical trials: a Phase II study (NCT00804856) and a Phase III study (POLO-AML-2; NCT01721876).[2][5]

#### **Study Design and Patient Population**

- Inclusion Criteria: Patients aged 65 years or older with previously untreated, histologically confirmed AML (WHO classification), ineligible for intensive induction therapy.[5] Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[5]
- Exclusion Criteria: Acute promyelocytic leukemia (APL), prior chemotherapy for AML (except hydroxyurea for a limited duration), and significant organ dysfunction.[5][6]
- Randomization: Patients were randomized to receive either **Volasertib** in combination with LDAC or LDAC alone (with placebo in the Phase III trial).

#### **Treatment Regimen**

Volasertib: 350 mg administered as a 1-hour intravenous infusion on days 1 and 15 of a 4-week (28-day) cycle.[2][3]



- Low-Dose Cytarabine (LDAC): 20 mg administered subcutaneously twice daily on days 1-10 of each 4-week cycle.[2][3]
- Treatment was continued as long as the patient was deriving clinical benefit without unacceptable toxicity.

#### **Response Assessment**

- Response to treatment was evaluated according to the International Working Group (IWG)
  revised recommendations for AML.[2][7]
- Complete Remission (CR): Bone marrow with <5% blasts, no Auer rods, no evidence of extramedullary disease, absolute neutrophil count (ANC) >1,000/µL, and platelet count ≥100,000/µL, independent of transfusions.[3]
- Complete Remission with incomplete blood count recovery (CRi): Meets all criteria for CR except for residual neutropenia (ANC <1000/μL) or thrombocytopenia (platelets <100,000/μL).</li>
- Bone marrow assessments were performed at the end of the first treatment cycle and subsequently depending on the patient's response.[8][9]





Click to download full resolution via product page

**Figure 1.** Simplified workflow of the randomized clinical trials.



## **Mechanism of Action and Synergistic Signaling**

The synergistic effect of **Volasertib** and low-dose cytarabine is rooted in their distinct but complementary mechanisms of action targeting the cell cycle of leukemic blasts.

**Volasertib** is an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[2] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis (programmed cell death).[10]

Cytarabine is a pyrimidine analog that, in its active triphosphate form (ara-CTP), primarily acts as an antimetabolite. It inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.

The proposed synergy arises from **Volasertib**'s ability to arrest cells in the G2/M phase, a phase in which cells are known to be more sensitive to certain DNA-damaging agents. While cytarabine's primary action is in S phase, the disruption of the cell cycle by **Volasertib** may render the leukemic cells more vulnerable to apoptosis.

Furthermore, preclinical studies suggest a potential interplay with the PI3K/AKT signaling pathway. Some evidence indicates that the PI3K/AKT pathway can be upregulated upon administration of **Volasertib**.[11][12] The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its upregulation could represent a resistance mechanism. Therefore, the cytotoxic stress induced by cytarabine might be more effective in cells where PLK1 is inhibited, despite the potential for PI3K/AKT pathway activation. Conversely, other studies have shown that PLK1 inhibition can lead to reduced phosphorylation of AKT and other downstream effectors like mTOR, suggesting a more complex interaction.[11]





Click to download full resolution via product page

Figure 2. Proposed synergistic signaling pathway of Volasertib and Cytarabine.



#### Conclusion

The combination of **Volasertib** and low-dose cytarabine represents a rational therapeutic strategy for older patients with AML who are not candidates for intensive chemotherapy. The Phase II clinical trial data demonstrated promising improvements in objective response rates and survival.[2][3][4] However, the subsequent Phase III trial, while confirming the higher response rate, did not show an overall survival benefit and was associated with increased treatment-related mortality, primarily from infections.[1]

This highlights a critical challenge in treating this vulnerable patient population: balancing the potential for increased efficacy with the risk of heightened toxicity. Future research may focus on identifying patient subgroups who are most likely to benefit from this combination, optimizing the dosing schedule to mitigate toxicity, and exploring combinations with other targeted agents to further enhance antileukemic activity while maintaining a manageable safety profile. The complex interplay between PLK1 inhibition and other survival pathways, such as PI3K/AKT, warrants further investigation to uncover potential biomarkers for response and resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pnas.org [pnas.org]
- 2. Revised recommendations of the International Working Group for Diagnosis,
  Standardization of Response Criteria, Treatment Outcomes, and Reporting Standards for Therapeutic Trials in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 24, Hematologic Response According to International Working Group AML Response Criteria - Azacitidine (Onureg) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 is involved in apoptosis, invasion, and metastasis of pancreatic ductal adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-Like Kinase 1 Depletion Induces DNA Damage in Early S Prior to Caspase Activation
  PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]



- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Randomized, phase 2 trial of low-dose cytarabine with or without volasertib in AML patients not suitable for induction therapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized, phase 2 trial of low-dose cytarabine with or without volasertib in AML patients not suitable for induction therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synergistic Antileukemic Activity of Volasertib and Low-Dose Cytarabine in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683956#synergistic-effects-of-volasertib-andlow-dose-cytarabine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com